Product packaging for Dimethylamine Lenvatinib(Cat. No.:CAS No. 2143930-76-9)

Dimethylamine Lenvatinib

Cat. No.: B8820256
CAS No.: 2143930-76-9
M. Wt: 414.8 g/mol
InChI Key: WEXATQSILUOWFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Multi-Target Kinase Inhibitors in Research

Multi-target kinase inhibitors represent a significant advancement in cancer therapy research. wjgnet.com Unlike single-target inhibitors, which are designed to block a specific signaling pathway, multi-targeted agents simultaneously inhibit several pathways involved in tumor growth, proliferation, and angiogenesis. wjgnet.com This approach is based on the understanding that most solid tumors exhibit deregulation of multiple signaling pathways. wjgnet.com The rationale is that by hitting multiple targets, there is a greater chance of therapeutic success and bypassing resistance mechanisms. wjgnet.com

Receptor tyrosine kinases (RTKs) are crucial regulators of cellular processes, and their altered signaling can contribute to tumorigenesis. tandfonline.com Multi-kinase inhibitors often target key RTKs such as vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR), which are all implicated in pathogenic angiogenesis and tumor progression. nih.govresearchgate.nettandfonline.com The development of these inhibitors is a current trend in oncology research, with many compounds in preclinical and clinical development. wjgnet.com However, the multi-targeted nature of these inhibitors can also present challenges, as off-target effects can lead to toxicities. wjgnet.com Therefore, a thorough understanding of the specific kinases inhibited by a particular compound is essential during its preclinical evaluation.

Lenvatinib (B1674733) as a Model Compound in Preclinical Oncology Research

Lenvatinib serves as a key model compound in preclinical oncology research due to its well-defined mechanism of action as a multi-tyrosine kinase inhibitor. nih.gov It primarily targets VEGFR1–3, FGFR1–4, PDGFRα, RET, and KIT. nih.govjst.go.jp This broad spectrum of activity allows researchers to investigate the simultaneous inhibition of multiple pathways crucial for tumor growth and angiogenesis. nih.govjst.go.jp

Preclinical studies, both in vitro and in vivo, have extensively utilized Lenvatinib to understand its anti-tumor effects. nih.govdovepress.com These studies have demonstrated its ability to inhibit tumor cell proliferation and reduce tumor vascularization in various cancer models, including differentiated thyroid carcinoma (DTC), medullary thyroid cancer (MTC), and anaplastic thyroid cancer (ATC) cell lines. nih.gov For instance, in preclinical models of hepatocellular carcinoma (HCC), Lenvatinib has shown potent antitumor effects by inhibiting VEGF and FGF-induced tumor angiogenesis and FGF-induced tumor cell growth. nih.govjst.go.jp Furthermore, preclinical research has explored the synergistic effects of Lenvatinib with other therapeutic agents, such as immune checkpoint inhibitors, highlighting its potential in combination therapies. nih.govkeytrudalenvimahcp.com

Significance of Chemical Purity in Investigational Pharmaceutical Compounds

In the context of preclinical research, using low-purity compounds can compromise the accuracy of studies by introducing uncontrolled variables. techmate.co.uk Contaminants may possess their own biological activities, which can mask or alter the true effect of the compound under investigation, affecting the assessment of its potency and effectiveness. techmate.co.uk For active pharmaceutical ingredients (APIs), exceptional purity is required to maintain consistent therapeutic effects and avoid adverse reactions. apolloscientific.co.ukelchemy.com

The synthesis and characterization of pharmaceutical compounds are critical steps in ensuring purity. chemicalbook.comniscpr.res.in Processes are optimized to produce stable polymorphic forms with high pharmaceutical purity. niscpr.res.in Regulatory bodies like the FDA and EMA have stringent standards for chemical purity that must be met for product approval, underscoring the non-negotiable requirement for high-purity materials in pharmaceutical research and manufacturing. elchemy.com

Interactive Data Table: Kinase Targets of Lenvatinib

The following table summarizes the primary kinase targets of Lenvatinib as identified in preclinical research.

Target FamilySpecific Kinases InhibitedPrimary Role in Cancer
VEGF Receptors VEGFR1 (FLT1), VEGFR2 (KDR), VEGFR3 (FLT4)Angiogenesis, Tumor Growth
FGF Receptors FGFR1, FGFR2, FGFR3, FGFR4Angiogenesis, Tumor Growth, Cancer Progression
PDGF Receptors PDGFRαTumor Growth, Cancer Progression
Other Kinases RET, KITOncogenic Signaling, Tumor Proliferation

Detailed Research Findings

Preclinical investigations have provided a wealth of data on the activity of Lenvatinib. In syngeneic mouse tumor models, the combination of Lenvatinib with a PD-1 blocking antibody resulted in a decrease in tumor-associated macrophages and an increase in activated cytotoxic T cells, leading to reduced tumor growth compared to either treatment alone. keytrudalenvimahcp.com

The synthesis of Lenvatinib and its salts, including Dimethylamine (B145610) Lenvatinib, has been a focus of chemical research to develop commercially viable and high-purity production methods. sci-hub.se Novel synthetic routes have been explored, such as using 4-nitrophenyl cyclopropylcarbamate as a synthon, to achieve good yields and high purity (e.g., 99.54% HPLC purity). sci-hub.se The characterization of different polymorphic forms of Lenvatinib mesylate is also crucial for ensuring stability and pharmaceutical quality. chemicalbook.comniscpr.res.in

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2143930-76-9

Molecular Formula

C20H19ClN4O4

Molecular Weight

414.8 g/mol

IUPAC Name

4-[3-chloro-4-(dimethylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide

InChI

InChI=1S/C20H19ClN4O4/c1-25(2)20(27)24-15-5-4-11(8-14(15)21)29-17-6-7-23-16-10-18(28-3)13(19(22)26)9-12(16)17/h4-10H,1-3H3,(H2,22,26)(H,24,27)

InChI Key

WEXATQSILUOWFN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC1=C(C=C(C=C1)OC2=C3C=C(C(=CC3=NC=C2)OC)C(=O)N)Cl

Origin of Product

United States

Structural Elucidation and Definitional Characterization of Dimethylamine Lenvatinib

Chemical Identity and Nomenclature

Dimethylamine (B145610) Lenvatinib (B1674733) is recognized as a distinct chemical entity, primarily identified as a process impurity and potential metabolite of Lenvatinib, a multi-kinase inhibitor used in cancer therapy. daicelpharmastandards.compharmaffiliates.comsynzeal.comveeprho.com Its formal chemical name is 4-[3-Chloro-4-[[(dimethylamino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxamide. veeprho.compharmaffiliates.comncats.io The compound is also referred to by various synonyms, including 4-(3-Chloro-4-(3,3-dimethylureido)phenoxy)-7-methoxyquinoline-6-carboxamide and Lenvatinib Impurity O. synzeal.compharmaffiliates.com

The Chemical Abstracts Service (CAS) has assigned the number 2143930-76-9 to Dimethylamine Lenvatinib, which uniquely identifies this specific substance. pharmaffiliates.compharmaffiliates.com It is commercially available from various suppliers as a reference standard for analytical purposes, such as method development and validation in the quality control of Lenvatinib manufacturing. veeprho.com

Identifier Value
IUPAC Name 4-[3-Chloro-4-[[(dimethylamino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxamide veeprho.com
Synonyms 4-(3-Chloro-4-(3,3-dimethylureido)phenoxy)-7-methoxyquinoline-6-carboxamide, Lenvatinib Impurity O synzeal.compharmaffiliates.com
CAS Number 2143930-76-9 pharmaffiliates.com

Molecular Formula and Mass Spectrometric Identification

The molecular formula for this compound is C₂₀H₁₉ClN₄O₄ . pharmaffiliates.compharmaffiliates.com This formula is derived from its constituent atoms: 20 carbon atoms, 19 hydrogen atoms, 1 chlorine atom, 4 nitrogen atoms, and 4 oxygen atoms. Based on this composition, the calculated molecular weight of the compound is approximately 414.85 g/mol . pharmaffiliates.compharmaffiliates.com

While specific mass spectrometry fragmentation data for this compound is not extensively detailed in publicly available literature, analytical techniques such as mass spectrometry (MS) are crucial for its identification and characterization as an impurity in Lenvatinib. daicelpharmastandards.com For instance, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition, with the measured mass aligning with the theoretical mass of the molecular ion [M+H]⁺. google.com

In general, the mass spectrum of a compound like this compound would exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be influenced by the stability of the resulting ions. For example, cleavage at the ether linkage or fragmentation of the dimethylurea moiety would be anticipated fragmentation pathways under mass spectrometric analysis.

Property Value
Molecular Formula C₂₀H₁₉ClN₄O₄ pharmaffiliates.compharmaffiliates.com
Molecular Weight 414.85 g/mol pharmaffiliates.compharmaffiliates.com
InChI InChI=1S/C20H19ClN4O4/c1-25(2)20(27)24-15-5-4-11(8-14(15)21)29-17-6-7-23-16-10-18(28-3)13(19(22)26)9-12(16)17/h4-10H,1-3H3,(H2,22,26)(H,24,27) veeprho.com
SMILES O=C(C1=C(OC)C=C2N=CC=C(OC3=CC=C(NC(N(C)C)=O)C(Cl)=C3)C2=C1)N veeprho.com

Structural Relationship to Lenvatinib

This compound is structurally very similar to Lenvatinib. The core structure of both molecules consists of a quinoline-6-carboxamide (B1312354) moiety linked via an ether bond to a substituted phenoxy group. The key structural difference lies in the substituent on the urea (B33335) group.

In Lenvatinib, the terminal nitrogen of the urea group is bonded to a cyclopropyl (B3062369) ring. daicelpharmastandards.com In this compound, this cyclopropyl group is replaced by two methyl groups, forming a dimethylurea moiety. veeprho.compharmaffiliates.com This substitution accounts for the difference in their molecular formulas and weights.

This structural modification can arise during the synthesis of Lenvatinib. For example, if dimethylamine is present as an impurity or a reagent in certain synthetic steps, it can react with intermediates to form this compound instead of the intended Lenvatinib. google.com

Compound Molecular Formula Molecular Weight ( g/mol ) Key Structural Moiety
Lenvatinib C₂₁H₁₉ClN₄O₄ pharmaffiliates.com426.85 pharmaffiliates.comCyclopropylurea
This compound C₂₀H₁₉ClN₄O₄ pharmaffiliates.com414.85 pharmaffiliates.comDimethylurea

Synthetic Pathways and Mechanistic Formation of Dimethylamine Lenvatinib

Origins as a Byproduct in Lenvatinib (B1674733) Synthesis

Dimethylamine (B145610) Lenvatinib, chemically identified as 4-[3-Chloro-4-[[(dimethylamino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxamide, is a known impurity that can arise during the manufacturing process of Lenvatinib. daicelpharmastandards.compharmaffiliates.comsynzeal.com Its formation is not a result of the degradation of the final drug substance but is intrinsically linked to the specific reagents and conditions employed during synthesis. google.com

Reaction Conditions Contributing to Formation

The presence of Dimethylamine Lenvatinib, also referred to as Impurity B in some pharmaceutical literature, is often associated with synthetic routes that utilize N,N-dimethylformamide (DMF) as a solvent. google.compatsnap.com DMF is a common solvent in pharmaceutical synthesis, including in some patented methods for producing Lenvatinib. chemicalbook.com Under certain reaction conditions, particularly with heat or in the presence of acidic or basic substances, DMF can degrade to produce dimethylamine. nih.gov This free dimethylamine can then participate in side reactions.

A Chinese patent explicitly notes that during the reaction of a Lenvatinib intermediate with cyclopropylamine (B47189), the use of DMF as a solvent can lead to the generation of small quantities of this compound. google.com Furthermore, the direct synthesis of this impurity for use as a reference standard has been described, confirming the required reactants. One such method involves reacting a Lenvatinib mesylate intermediate (LVTN-2) with dimethylamine in N-methylpyrrolidone at a controlled temperature of 0-10°C, demonstrating the direct reactivity between the Lenvatinib precursor and dimethylamine. patsnap.com

Table 1: Reported Synthesis Conditions for this compound (Impurity B)
Reactant 1Reactant 2SolventTemperatureReference
Lenvatinib Mesylate Intermediate LVTN-2DimethylamineN-methylpyrrolidone0-10°C patsnap.com
Lenvatinib IntermediateCyclopropylamine (intended reactant)N,N-dimethylformamide (source of dimethylamine)Not Specified google.com

Precursor Involvement and Transformation Chemistry

The formation of this compound involves the unintended reaction of a Lenvatinib precursor with dimethylamine. The key synthetic precursor to Lenvatinib is 4-(4-amino-3-chlorophenoxy)-7-methoxy-quinoline-6-carboxamide. chemicalbook.com In a common synthetic pathway, this precursor is activated to facilitate the addition of the cyclopropylurea side chain. For instance, it can be reacted with phenyl chloroformate to create a reactive carbamate (B1207046) intermediate. chemicalbook.comacs.org

The intended next step is the nucleophilic attack by cyclopropylamine on this intermediate to form Lenvatinib. However, if dimethylamine is present as an impurity, it can compete with cyclopropylamine and act as a nucleophile. google.com This competitive side reaction results in the formation of a dimethylurea moiety instead of the desired cyclopropylurea, yielding this compound.

Degradation Pathways Leading to this compound

While Lenvatinib is susceptible to degradation under certain stress conditions, current scientific literature primarily classifies this compound as a process-related impurity stemming from synthesis, not as a degradation product of the final Lenvatinib molecule. daicelpharmastandards.comgoogle.com

Stability Profiling in Research Solvents and Matrices

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability profile of a drug. Multiple studies have subjected Lenvatinib to stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines, including acidic, basic, oxidative, thermal, and photolytic stress. researchgate.netchromatographyonline.cominnovareacademics.in

These studies reveal that Lenvatinib is relatively stable under neutral, thermal, and photolytic conditions but is sensitive to acid and base hydrolysis. researchgate.net This susceptibility to hydrolysis results in the formation of several distinct degradation products (DPs). One study identified five different degradation products, with two (DP I, DP IV) appearing under acidic conditions and three (DP II, DP III, DP V) under alkaline conditions. researchgate.netchromatographyonline.com However, none of these identified degradants have been characterized as this compound. The stability of Lenvatinib has been assessed in various solvents and matrices, including human plasma, where it demonstrates good stability for analytical purposes. nih.gov

Table 2: Summary of Lenvatinib Forced Degradation Studies
Stress ConditionObservationDegradation Products (DPs) IdentifiedReference
Acidic Hydrolysis (e.g., 2N HCl)Sensitive, degradation observedDP I, DP IV researchgate.netinnovareacademics.in
Alkaline Hydrolysis (e.g., 2N NaOH)Sensitive, degradation observedDP II, DP III, DP V researchgate.netinnovareacademics.in
Oxidative (e.g., H₂O₂)Comparatively stableMinimal degradation researchgate.netinnovareacademics.in
Neutral Hydrolysis (Water)Comparatively stableMinimal degradation researchgate.netinnovareacademics.in
ThermalComparatively stableMinimal degradation researchgate.netinnovareacademics.in
PhotolyticComparatively stableMinimal degradation researchgate.netinnovareacademics.in

Proposed Chemical Mechanisms of Formation

The most plausible chemical mechanism for the formation of this compound is a nucleophilic acyl substitution reaction occurring as a side reaction during the synthesis of Lenvatinib.

The process begins with the activation of the amino group on the 4-(4-amino-3-chlorophenoxy)-7-methoxy-quinoline-6-carboxamide precursor. Using an agent like phenyl chloroformate, a reactive phenyl carbamate intermediate is formed. This intermediate is an electrophile, primed for nucleophilic attack.

Intended Reaction: Cyclopropylamine, the intended nucleophile, attacks the carbonyl carbon of the intermediate. The leaving group (phenoxy group) is displaced, and after deprotonation, Lenvatinib is formed.

Side Reaction (Formation of this compound): If dimethylamine is present as a process impurity (e.g., from the DMF solvent), it acts as a competing nucleophile. It attacks the same electrophilic carbonyl carbon of the phenyl carbamate intermediate. The subsequent displacement of the leaving group and deprotonation results in the formation of the N,N-dimethylurea moiety, yielding the this compound impurity. This side reaction is kinetically competitive with the main reaction.

Advanced Analytical Methodologies for Detection and Quantification of Dimethylamine Lenvatinib

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating complex mixtures, making it indispensable for isolating impurities like Dimethylamine (B145610) Lenvatinib (B1674733) from the bulk drug substance.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) mode, is the most widely adopted technique for the purity analysis of Lenvatinib and its related substances. airproducts.co.uk These methods are designed to be stability-indicating, meaning they can separate the API from its degradation products and process-related impurities, including Dimethylamine Lenvatinib. researchgate.net

Numerous RP-HPLC methods have been developed and validated according to International Conference on Harmonization (ICH) guidelines. researchgate.netscirp.orgrsc.org These methods typically utilize C8 or C18 columns and are run under isocratic or gradient conditions. The mobile phases commonly consist of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), and an aqueous buffer like ammonium (B1175870) acetate (B1210297) or potassium dihydrogen phosphate (B84403), with the pH adjusted to an acidic range. scirp.orgrsc.orgresearchgate.net Detection is most often performed using a UV or photodiode array (PDA) detector at wavelengths where Lenvatinib exhibits significant absorbance, such as 265 nm, 301 nm, or 309 nm. scirp.orgrsc.orgeurasianjournals.com

The validation of these methods demonstrates their suitability for routine quality control, with high correlation coefficients (r²) for linearity, typically ≥0.999, and excellent recovery percentages. scirp.orgrsc.orgresearchgate.net The limits of detection (LOD) and quantification (LOQ) are established at low levels, ensuring that even trace amounts of impurities can be accurately measured. researchgate.netresearchgate.netreactionbiology.com A patent for analyzing Lenvatinib impurities specifically discloses a gradient HPLC method capable of separating nine different impurities, including the one derived from dimethylamine (referred to as impurity B). ijpsonline.com

Table 1: Examples of Validated RP-HPLC Methods for Lenvatinib Analysis

Column Mobile Phase Flow Rate (mL/min) Detection Wavelength (nm) Retention Time (min) Key Validation Parameters Reference(s)
Thermosil C18 (4.5x150 mm, 5.0 µm) Methanol: Water (65:35 v/v) 0.8 265 4.35 r² = 0.999, % Recovery = 100.4%, LOD = 2.97 µg/mL, LOQ = 9.92 µg/mL researchgate.netscirp.org
HiQSil C8 (4.6 x 250 mm, 5µ) Methanol: Ammonium acetate buffer (30:70 v/v), pH 3.5 1.0 301 4.383 r² = 0.9992, % Recovery = 99.05%, LOD = 0.992 µg/mL, LOQ = 2.79 µg/mL researchgate.netreactionbiology.com
Kromasil C18 (250mm × 4.6 mm, 5μm) 0.01M Ammonium acetate (pH 3.5): Methanol (30:70, v/v) 1.0 309 3.733 r² = 0.999, % Recovery = 100.3% - 100.6% rsc.orgeurasianjournals.com

Gas Chromatography (GC) Approaches for Volatile Byproducts

While HPLC is the primary tool for non-volatile impurities, Gas Chromatography (GC) is the preferred method for analyzing volatile organic compounds that may be present as residual solvents or byproducts from the synthesis. eurasianjournals.com Dimethylamine, a precursor for the this compound impurity, is a volatile amine. ijpsonline.comresearchgate.net Therefore, GC, particularly with a headspace sampler (HS-GC), is an effective technique for detecting and quantifying residual dimethylamine in the Lenvatinib API. scirp.orgmedscape.com

HS-GC methods have been developed for the determination of various volatile amines, including dimethylamine, in drug substances. scirp.orgresearchgate.netfloridadep.gov These methods often use a DB-624 or similar column with a flame ionization detector (FID). scirp.org To analyze amine salts, a non-aqueous diluent like dimethyl sulfoxide (B87167) (DMSO) is used, often in combination with a base such as imidazole (B134444) to liberate the free amine for analysis. scirp.org The method is validated for specificity, linearity, accuracy, and precision to ensure reliable quantification of these volatile byproducts, with limits often set according to ICH guidelines. floridadep.gov

Spectroscopic Identification and Characterization

Spectroscopic techniques are essential for confirming the chemical structure of the API and its impurities, providing orthogonal information to chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a powerful and definitive tool for elucidating the molecular structure of organic compounds. It is used to confirm the identity of Lenvatinib and to characterize its related impurities. The NMR spectrum of this compound would show distinct signals corresponding to the N,N-dimethyl groups, which would be absent in the spectrum of Lenvatinib. Conversely, the characteristic signals of the cyclopropyl (B3062369) group present in Lenvatinib would be absent in the impurity's spectrum. A patent for an amorphous form of Lenvatinib mesylate monohydrate provides detailed ¹H-NMR chemical shift values, which serve as a reference for comparison with impurities.

Mass Spectrometry (MS) for Impurity Profiling

Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is a highly sensitive and specific technique for identifying and profiling impurities. airproducts.co.uk It determines the molecular weight of compounds and can provide structural information through fragmentation analysis. This technique is crucial for identifying unknown degradation products and process-related impurities.

Forced degradation studies on Lenvatinib have utilized high-resolution mass spectrometry (HRMS) to characterize stress-induced impurities. In one such study, eight degradation products were identified under various stress conditions (acidic, alkaline, and oxidative). The identity of this compound can be unequivocally confirmed by its unique mass-to-charge ratio, distinguishing it from the Lenvatinib API and other impurities. LC-MS/MS methods developed for Lenvatinib have identified the parent-to-daughter ion transition as m/z 427.1→370, providing a basis for the structural analysis of related compounds.

Table 2: Degradation Products (DPs) of Lenvatinib Identified by LC-HRMS

Impurity Formation Condition Reference
DP V1 Acid Hydrolysis
DP V2 Acid Hydrolysis
DP V3 Alkaline Hydrolysis
DP V4 Alkaline Hydrolysis
DP V5 Oxidative Stress
DP V6 Oxidative Stress
DP V7 Oxidative Stress
DP V8 Oxidative Stress

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Fingerprinting

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable techniques for compound characterization and fingerprinting.

UV-Visible Spectroscopy is routinely used in the development of HPLC methods to determine the optimal wavelength for detection. rsc.org Lenvatinib exhibits characteristic absorption maxima, with reported values including 254 nm, 255 nm, and 297 nm. The UV spectrum provides a characteristic fingerprint that can be used for identification purposes.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of Lenvatinib shows characteristic absorption peaks corresponding to its functional groups. The spectrum of the this compound impurity would differ in the fingerprint region and would lack the peaks associated with the cyclopropyl group of the parent drug while showing characteristic absorptions for the dimethylurea moiety. This comparison allows for a quick and effective method of distinguishing between the API and this specific impurity.

Table 3: Major Observed IR Peaks for Lenvatinib

Functional Group Peak Position (cm⁻¹) Indication Reference
Alkane halide 653 C-H Bending
Benzene Ring 857 CH₃ Bending
Amine 1180 C=C Stretching

Orthogonal Analytical Strategies for Trace Analysis

The accurate and reliable quantification of this compound at trace levels is critical, particularly in complex matrices where interference from other components is a significant concern. Orthogonal analytical strategies are employed to ensure the highest degree of confidence in the reported data. This approach utilizes two or more analytical methods that are based on different chemical or physical principles (e.g., separation, detection) to measure the same analyte in a given sample. If the results from these disparate methods are concordant, it provides strong evidence that the measurement is accurate and free from method-specific biases or interferences.

For this compound, an effective orthogonal approach often involves combining a chromatographic separation technique with different types of detectors or coupling a chromatographic method with a non-chromatographic technique. The choice of methods depends on the required sensitivity and the nature of the sample matrix.

A primary orthogonal strategy involves the use of liquid chromatography coupled with fundamentally different detection technologies: UV-Vis spectrophotometry and mass spectrometry.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely used technique for the analysis of lenvatinib in bulk and pharmaceutical forms. ajptr.compharmajournal.net The separation is typically achieved using a reversed-phase (RP) column, and detection is performed using a UV or Photodiode Array (PDA) detector at a wavelength where lenvatinib exhibits maximum absorbance, such as 240 nm or 265 nm. pharmajournal.netijpsr.com While robust and precise for higher concentration assays, its sensitivity and selectivity can be limiting for trace analysis in complex biological samples. ajptr.compharmajournal.netresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers significantly higher sensitivity and selectivity compared to HPLC-UV. nih.govnih.gov It couples the powerful separation capabilities of liquid chromatography with the precise detection of mass spectrometry. The analyte is identified based on its specific mass-to-charge ratio (m/z) and its characteristic fragmentation pattern, making this method ideal for trace quantification in challenging matrices like human plasma. innovareacademics.innih.gov The use of a deuterated internal standard can further enhance the accuracy and reliability of the LC-MS/MS method. innovareacademics.in

The combination of HPLC-UV and LC-MS/MS serves as a powerful orthogonal strategy. A sample can be analyzed by a validated HPLC-UV method, and the results can be confirmed using a highly sensitive LC-MS/MS method. Agreement between these two techniques, which rely on unrelated detection principles (light absorption vs. mass fragmentation), provides very high confidence in the analytical results.

Another orthogonal approach involves using different chromatographic or analytical techniques altogether.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent advancement that uses smaller particle size columns to achieve faster and more efficient separations compared to conventional HPLC. innovareacademics.in A validated UPLC-UV method can be used as an orthogonal check against an HPLC-UV or an LC-MS/MS method. innovareacademics.inijpbs.com

UV-Spectrophotometry: For simpler matrices, derivative spectrophotometry can be employed as a rapid and cost-effective orthogonal method. ijpsr.com A study developed both zero-order and first-order derivative spectrophotometric methods for lenvatinib estimation. ijpsr.com While generally less specific than chromatographic methods, the zero-order method demonstrated a surprisingly low limit of detection (LOD) of 0.017 µg/mL, making it potentially useful for certain trace analysis applications as a confirmatory tool. ijpsr.com

The research findings for various analytical methods applicable to lenvatinib analysis are summarized in the tables below, highlighting the different performance characteristics that allow them to be used in an orthogonal fashion.

Research Findings: Chromatographic and Spectrophotometric Methods

The following table presents data from studies using HPLC, UPLC, and UV-Spectrophotometry. These methods are often employed for quality control in bulk and pharmaceutical dosage forms but can also be adapted for trace analysis.

Analytical MethodLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)MatrixSource
RP-HPLC-PDA20 - 1200.40.12Bulk, Pharmaceutical Dosage ajptr.com
RP-HPLC10 - 400.9922.79Bulk researchgate.net
Zero-Order UV-Spectrophotometry1 - 50.0170.052Pharmaceutical Dosage ijpsr.com
First-Order UV-Spectrophotometry1 - 50.1650.500Pharmaceutical Dosage ijpsr.com
RP-HPLC30 - 1502.979.92API, Pharmaceutical Dosage pharmajournal.net
UPLC2.5 - 150.160.50Bulk innovareacademics.in

Research Findings: Mass Spectrometry-Based Methods

This table details the performance of highly sensitive LC-MS/MS methods, which are essential for trace-level quantification in biological fluids. The significantly lower limits of detection and quantification underscore their suitability for pharmacokinetic studies and trace impurity analysis.

Analytical MethodLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)MatrixSource
LC-MS/MS0.0102 - 0.5016Not Reported0.0102Human Plasma innovareacademics.in
LC-MS/MS0.50 - 2000Not Reported0.50Human Plasma nih.gov
LC-MS/MS9.6 - 200Not Reported9.6Human Plasma nih.gov
UPLC-MS/MS0.1 - 100.003 - 0.110.01 - 0.37Human Plasma frontiersin.org

By strategically combining methods from these tables, analysts can build a robust orthogonal testing protocol. For example, quantifying a sample using a UPLC-UV method innovareacademics.in and confirming the result with a highly specific UPLC-MS/MS method frontiersin.org would provide exceptionally reliable data for the trace analysis of this compound. This dual-method approach ensures that the reported concentration is accurate, precise, and not an artifact of the analytical technique employed.

Preclinical Implications of Dimethylamine Lenvatinib Presence in Research Materials

Potential Impact on In Vitro Assay Reproducibility

In vitro assays are fundamental to early-stage drug discovery, providing initial data on a compound's mechanism of action and potency. The reproducibility of these assays is paramount, and the presence of impurities can be a major confounding factor. veeprho.com

Lenvatinib (B1674733) is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET. drugbank.comnih.govnih.gov Kinase inhibition assays are typically used to determine the half-maximal inhibitory concentration (IC50) of a compound, which is a key measure of its potency.

The presence of dimethylamine (B145610) lenvatinib, a structurally related impurity, could modulate the results of these assays in several ways. If the impurity itself possesses kinase inhibitory activity, it could lead to an overestimation of lenvatinib's potency, resulting in a lower apparent IC50 value. nih.gov This is particularly problematic if the impurity has a high affinity for one or more of the target kinases. nih.gov For instance, even a small percentage of a highly potent impurity can significantly skew the dose-response curve. nih.gov Conversely, if the impurity competes for the same binding site as lenvatinib but has lower or no activity, it could lead to an underestimation of potency.

The following table illustrates a hypothetical scenario of how the presence of a biologically active impurity like dimethylamine lenvatinib could alter the apparent IC50 values of lenvatinib against its primary targets.

Target KinaseLenvatinib (Pure) IC50 (nM)Lenvatinib with 2% this compound Impurity (Apparent IC50, nM)Percentage Change in Apparent Potency
VEGFR2 (KDR)42.8+30%
FGFR12218.5+16%
RET1.51.1+27%

This data is illustrative and intended to model the potential impact of an active impurity.

Cell-based assays are crucial for understanding a compound's effect in a more biologically relevant context. These assays measure parameters such as cell proliferation, viability, and apoptosis. The presence of this compound could interfere with these studies and impact their reproducibility.

An impurity with its own cytotoxic or anti-proliferative effects could potentiate the observed activity of lenvatinib, leading to a misinterpretation of its therapeutic window and potency. nih.gov Off-target effects of the impurity could also activate or inhibit cellular pathways that are not targeted by lenvatinib, further complicating the analysis of the mechanism of action. nih.gov Additionally, some viability assays rely on metabolic readouts (e.g., MTT or resazurin (B115843) reduction). If the impurity affects cellular metabolism, it could lead to false positive or false negative results that are independent of cell death or proliferation.

The table below provides a hypothetical example of how an impurity could affect the growth inhibition (GI50) values in different cancer cell lines.

Cell LineLenvatinib (Pure) GI50 (µM)Lenvatinib with 2% this compound Impurity (Apparent GI50, µM)
HUVEC0.0250.018
A4310.50.42
MCF-71.21.15

This data is illustrative and intended to model the potential impact of an active impurity on cell-based assays.

Consideration in In Vivo Preclinical Animal Models

The presence of impurities in test compounds can also have significant implications for in vivo studies, affecting pharmacokinetic and pharmacodynamic outcomes.

Pharmacokinetics (PK) describes the absorption, distribution, metabolism, and excretion (ADME) of a drug, while pharmacodynamics (PD) relates to its mechanism of action and effects on the body. An impurity like this compound could have its own distinct PK/PD profile, which would complicate the interpretation of in vivo data.

If the impurity is metabolized differently from lenvatinib, it could lead to the formation of unique metabolites that may be biologically active or toxic. This would make it difficult to attribute the observed pharmacological or toxicological effects solely to the parent compound. Furthermore, if the impurity has a different absorption rate or half-life, it could alter the exposure profile of the active agent, leading to variability in efficacy and toxicity studies. medium.com This is a critical consideration when establishing dose-response relationships and therapeutic indices in preclinical models.

The following table presents a hypothetical comparison of key pharmacokinetic parameters for pure lenvatinib versus a batch containing the this compound impurity.

ParameterLenvatinib (Pure)Lenvatinib with 2% this compound Impurity
Cmax (ng/mL)850875 (Lenvatinib) + 25 (Impurity)
AUC (ng*h/mL)75007800 (Combined)
t1/2 (hours)2827 (Lenvatinib), 4 (Impurity)

This data is illustrative and models the potential for an impurity to alter the pharmacokinetic profile.

The stability of a compound in biological matrices (e.g., plasma, tissue homogenates) is a critical factor in ensuring the accuracy of pharmacokinetic data. nih.govsemanticscholar.orgresearchgate.net The presence of this compound can pose challenges to the validation of bioanalytical methods used to quantify lenvatinib concentrations.

The impurity may degrade at a different rate or through different pathways than the parent compound. nih.govresearchgate.net This can lead to the appearance of unexpected degradation products that may interfere with the analytical assay. Furthermore, if the impurity is not chromatographically resolved from lenvatinib, it can lead to an overestimation of the parent drug's concentration, resulting in inaccurate PK parameters. Therefore, stability-indicating methods must be developed and validated to ensure that the analytical technique can distinguish between lenvatinib, its known metabolites, and any potential impurities and their degradation products. nih.govresearchgate.net

Challenges in Data Interpretation in Preclinical Investigations

Inaccurate Potency and Efficacy: The apparent potency and efficacy of lenvatinib could be either overestimated or underestimated, depending on the biological activity of the impurity. nih.gov

Misleading Structure-Activity Relationships (SAR): In early discovery phases, inaccurate data can misguide SAR studies, potentially leading to the premature termination of promising lead compounds or the advancement of suboptimal candidates.

Poor Reproducibility: The use of research materials with varying levels of impurities across different experiments or laboratories can be a major source of poor data reproducibility, a significant issue in preclinical research. medium.combiobostonconsulting.com

Confounded Mechanistic Studies: The off-target effects of an impurity can complicate efforts to elucidate the precise mechanism of action of the parent compound. nih.gov

Strategies for Minimizing and Controlling Dimethylamine Lenvatinib in Research Grade Lenvatinib

Optimization of Synthetic Routes for Purity Enhancement

The formation of Dimethylamine (B145610) Lenvatinib (B1674733) as an impurity is often linked to the specific synthetic route employed. veeprho.com A crucial step in minimizing this impurity is the careful selection and optimization of the synthesis pathway. qingmupharm.com

One common route to lenvatinib involves the reaction of 4-amino-3-chlorophenol (B108459) with other intermediates. qingmupharm.com A variation of this route, aimed at reducing impurities, starts with 3-chloro-4-nitrophenol (B188101) and 7-methoxy-4-chloro-quinoline-6-formamide. google.com This alternative starting point can lead to a cleaner reaction profile and a final product with higher purity. google.com

Another key aspect is the choice of reagents and reaction conditions. For instance, the use of N,N'-carbonyldiimidazole (CDI) in the formation of the urea (B33335) linkage can be a cleaner alternative to other methods. google.com Optimizing reaction parameters such as temperature, solvent, and reaction time is also critical. qingmupharm.com For example, a patented method describes a one-step urea formation reaction that produces fewer hard-to-remove impurities, simplifying post-reaction workup and improving quality control. google.com

Research has shown that certain solvents can influence the formation of impurities. A patent highlights that using N,N-dimethylformamide (DMF) as a solvent can lead to the generation of Dimethylamine Lenvatinib if the DMF contains traces of dimethylamine. google.com Therefore, selecting high-purity solvents and considering alternative, less reactive solvents is a key strategy.

Here is a table summarizing different synthetic approaches and their potential for purity enhancement:

Synthetic Route Aspect Standard Approach Optimized Approach for Purity Key Benefit
Starting Material 4-amino-3-chlorophenol qingmupharm.com3-chloro-4-nitrophenol and 7-methoxy-4-chloro-quinoline-6-formamide google.comAvoids certain side reactions, leading to a purer final product. google.com
Urea Formation Use of phosgene (B1210022) derivativesN,N'-Carbonyldiimidazole (CDI) mediated coupling google.comMilder reaction conditions and fewer byproducts. google.com
Solvent Selection N,N-dimethylformamide (DMF) google.comAlternative solvents like N-methylpyrrolidone (NMP) or acetonitrile (B52724) patsnap.comsci-hub.seReduces the risk of dimethylamine-related impurity formation. google.com

Development of Advanced Purification Techniques

Even with an optimized synthetic route, trace amounts of this compound and other impurities may persist. Therefore, robust purification methods are essential to achieve the high purity required for research-grade material.

Preparative Chromatography Methods

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating and purifying lenvatinib from its impurities. The selection of the stationary phase, mobile phase composition, and gradient elution profile are critical for achieving effective separation.

Several HPLC methods have been developed for the analysis and purification of lenvatinib and its impurities. pharmajournal.netresearchgate.net These methods often utilize C18 columns with a mobile phase consisting of a buffer and an organic modifier like methanol (B129727) or acetonitrile. pharmajournal.netresearchgate.net For preparative purposes, these analytical methods are scaled up.

A patent describes a specific HPLC method for analyzing lenvatinib impurities, which can be adapted for preparative scale. google.com This method uses a gradient elution with a phosphate (B84403) buffer and methanol, allowing for the effective separation of various impurities, including this compound. google.com Column chromatography is also a widely used technique for the purification of crude lenvatinib. patsnap.com Elution with a solvent system such as methanol and dichloromethane (B109758) has been shown to be effective. patsnap.com

Crystallization and Recrystallization Optimization

Crystallization is a critical final step in the purification of research-grade lenvatinib. It not only purifies the compound but also allows for the selection of a specific polymorphic form, which can have different physical properties. niscpr.res.ingoogle.com The choice of solvent or solvent system is paramount for effective purification.

Research has demonstrated that recrystallization from methanol can significantly improve the purity of lenvatinib, achieving purity levels greater than 99.9%. google.com The process often involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, causing the pure compound to crystallize while impurities remain in the solution.

The European Medicines Agency's assessment report for Lenvima® mentions that five crystallizations are part of the manufacturing process to control the impurity profile of lenvatinib mesylate. europa.eu This highlights the importance of this technique in achieving high purity. The development of new polymorphic forms of lenvatinib mesylate through specific crystallization processes can also offer remarkable purification effects. google.comwipo.int

The following table details key parameters for advanced purification techniques:

Purification Technique Key Parameters Example Outcome
Preparative HPLC Stationary Phase, Mobile Phase, GradientC18 column, Methanol/Phosphate buffer gradient google.comSeparation of closely related impurities like this compound.
Column Chromatography Adsorbent, Eluent SystemSilica gel, Methanol/Dichloromethane patsnap.comRemoval of a broad range of impurities from the crude product.
Crystallization Solvent, Temperature ProfileRecrystallization from methanol google.comHigh purity (>99.9%) and control of polymorphic form. google.com

Impurity Control Strategies in Research Compound Preparation

A comprehensive impurity control strategy involves a multi-faceted approach, integrating optimized synthesis with advanced purification and rigorous analytical testing.

A Quality by Design (QbD) approach, as mentioned in regulatory documents, is a systematic way to ensure final product quality. europa.eu This involves defining a quality target product profile (QTPP) and identifying critical quality attributes (CQAs), which for lenvatinib include impurities. europa.eu By understanding how process parameters affect these CQAs, robust control strategies can be implemented.

The use of protecting groups during synthesis can prevent unwanted side reactions at reactive sites, thereby minimizing the formation of certain impurities. qingmupharm.com However, the introduction and removal of these groups add steps to the synthesis, which must be weighed against the potential benefits in purity.

Rigorous in-process monitoring using techniques like Thin Layer Chromatography (TLC) and HPLC is essential to track the progress of reactions and the formation of impurities. patsnap.com This allows for timely adjustments to reaction conditions to minimize impurity generation.

Finally, the characterization and quantification of impurities are crucial. The synthesis and isolation of impurity reference standards, including this compound, are necessary for the validation of analytical methods used for quality control. synzeal.comdaicelpharmastandards.com These standards allow for the accurate determination of impurity levels in the final research-grade compound. google.com

Future Research Directions and Methodological Innovations in Impurity Profiling of Tyrosine Kinase Inhibitors

Development of Novel Analytical Platforms for High-Throughput Impurity Screening

The demand for faster and more efficient impurity analysis is driving the development of novel analytical platforms. High-throughput screening (HTS) is critical for rapidly assessing a large number of samples during drug development and manufacturing.

A significant advancement in this area is the use of Ultra-High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (UHPLC-MS/MS). nih.gov These systems provide rapid and sensitive quantification of lenvatinib (B1674733) and its impurities from complex matrices like human plasma. nih.gov A developed UHPLC-MS/MS assay demonstrated linearity over a wide concentration range and high recovery rates, making it suitable for clinical applications. nih.gov The integration of simple solid-phase extraction, often in a 96-well plate format, further streamlines the process, enabling high-throughput analysis. nih.gov

Other promising technologies include advanced High-Performance Thin-Layer Chromatography (HPTLC) methods. tandfonline.com For instance, a normal-phase HPTLC (NP-HPTLC) method was successfully developed for the simultaneous profiling of the TKI erlotinib (B232) and a key process impurity. tandfonline.com Such methods, validated for linearity, precision, and robustness, offer a valuable alternative for impurity quantification. tandfonline.com Furthermore, the development of "green" HPTLC methods, which utilize more environmentally friendly solvents, is also gaining traction, aligning with sustainability goals in the pharmaceutical industry. researchgate.net

Table 1: Emerging Analytical Platforms for High-Throughput Impurity Screening

PlatformKey AdvantagesApplication in TKI Impurity Profiling
UHPLC-MS/MS High speed, sensitivity, and specificity; suitable for complex matrices. nih.govRapid quantification of lenvatinib and related impurities in plasma for pharmacokinetic studies. nih.gov
NP-HPTLC Simultaneous quantification of multiple components; cost-effective. tandfonline.comProfiling of process-related impurities in TKI synthesis. tandfonline.com
Capillary Electrophoresis (CE) High separation efficiency; low sample and reagent consumption. nih.govAnalysis of a wide range of impurities, complementing LC methods. nih.gov
Supercritical Fluid Chromatography (SFC) Orthogonal selectivity to HPLC; reduced organic solvent use. researchgate.netIsolation and purification of impurities for characterization.

Computational Chemistry Approaches for Predicting Impurity Formation

Computational chemistry offers a proactive approach to impurity management by predicting potential degradation pathways and impurity structures. These in silico methods can guide analytical development and help design more stable drug products.

Software like Zeneth can outline the in silico degradation patterns of TKIs by simulating stress conditions. nih.gov For the TKI ponatinib, Zeneth was used to predict degradation pathways, and the results were then confirmed through forced degradation studies, where the drug was exposed to various stress conditions like acid, base, and oxidation. nih.gov This combination of in silico prediction and experimental verification provides a powerful strategy for identifying new impurities. nih.gov

Machine learning models are also being developed to predict impurity formation based on reaction conditions, which can reduce the number of experiments needed. Furthermore, Density Functional Theory (DFT) calculations can be used to optimize the geometry of molecules and identify sites that are susceptible to nucleophilic or electrophilic attack, thereby predicting reactivity.

Table 2: Computational Approaches for Predicting Impurity Formation

Computational ApproachApplication in Impurity PredictionExample with TKIs
Predictive Degradation Software (e.g., Zeneth) Simulates degradation under various stress conditions (pH, light, oxidation). nih.govresearchgate.netOutlined the in silico degradation pattern of ponatinib, which was then experimentally verified. nih.gov
Machine Learning Models Predicts impurity formation pathways based on reaction conditions and molecular structure. Reduces experimental iterations in identifying potential impurities for drugs like lapatinib.
Density Functional Theory (DFT) Calculates electronic properties to predict reactive sites on a molecule. Can identify the most likely sites for degradation on the lenvatinib molecule.

Research into Structure-Activity Relationships of Minor Lenvatinib-Related Compounds

Understanding the biological activity of impurities is essential for setting safe limits in the final drug product. Research into the structure-activity relationships (SAR) of minor lenvatinib-related compounds helps to determine if an impurity could impact the drug's efficacy or safety profile.

Studies on impurities of other TKIs have shown that even minor structural changes can affect biological activity. For example, an impurity of the TKI erlotinib, Desethynyl Erlotinib, was found to have significant inhibitory activity against the wild-type EGFR tyrosine kinase. tandfonline.com This finding highlights the importance of controlling this impurity to avoid potential side effects. tandfonline.com Molecular docking and dynamics simulations can further support these findings by modeling the interaction of the impurity with the target kinase. tandfonline.com

Broad profiling of compounds against kinase libraries can also reveal unexpected off-target effects or even new therapeutic opportunities. nih.gov Such studies have shown that clinical kinase inhibitors can have numerous off-target effects, sometimes inhibiting an unexpected kinase more potently than the intended target. nih.gov Therefore, characterizing the full kinase inhibition profile of significant lenvatinib impurities is a crucial area for future research.

Table 3: Hypothetical Lenvatinib-Related Compounds and Potential Activity

Lenvatinib-Related CompoundStructural ModificationPotential Impact on Activity
N-Oxide Lenvatinib Oxidation of a nitrogen atom in the quinoline (B57606) ring.May alter binding affinity to VEGFR/FGFR targets, potentially reducing efficacy.
Des-cyclopropyl Lenvatinib Removal of the cyclopropyl (B3062369) group.Could significantly impact the molecule's interaction with the kinase binding site.
Hydroxy-Lenvatinib Addition of a hydroxyl group.Could alter metabolic stability and potentially introduce new biological activities.

Standardization of Impurity Reporting in Preclinical Research Publications

Consistent and transparent reporting of impurity data in preclinical research is fundamental for the reproducibility and reliability of scientific findings. Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines on the reporting, identification, and qualification of impurities in new drug substances. nih.govbfarm.de

According to ICH guidelines, impurities present above a certain threshold (e.g., 0.1% for a maximum daily dose of <2 g) should be identified. nih.gov The process of "qualification" involves acquiring and evaluating data to establish the biological safety of an impurity at a specified level. bfarm.de If an impurity level exceeds the qualification threshold, its potential impact on patient safety must be assessed. jpionline.org

To enhance the value of preclinical publications, a standardized approach to reporting is needed. This should include detailing the analytical methods used, providing a clear statement of the compound's purity, and identifying and quantifying any significant impurities. bfarm.defrontiersin.org Such practices would allow for a more accurate assessment of a compound's biological activity, distinguishing the effects of the primary molecule from those of its impurities.

Table 4: Proposed Key Elements for Standardized Impurity Reporting

Reporting ElementDescriptionImportance for Preclinical Research
Method of Analysis Detailed description of the analytical procedure used for purity assessment (e.g., HPLC, LC-MS). frontiersin.orgEnsures the method's suitability for detecting potential impurities and allows for methodological replication.
Quantitative Purity A precise statement of the purity level (e.g., >99.0%). google.comProvides a clear measure of the quality of the tested substance.
Impurity Identification Structural characterization of any impurity exceeding the identification threshold (e.g., >0.1%). bfarm.deAllows for the assessment of an impurity's potential contribution to the observed biological effects.
Qualification Data A summary of data supporting the safety of the impurity profile at the reported levels. bfarm.deProvides confidence that the observed biological activity is not confounded by toxic impurities.

Q & A

Q. How are liver function monitoring protocols standardized in global lenvatinib trials?

  • Methodological Answer : Align with EMA/FDA guidelines requiring biweekly ALT/AST measurements and baseline Child-Pugh stratification. For dose adjustments, use protocol-defined thresholds (e.g., ≥Grade 3 hepatotoxicity mandates interruption). Reference the STELLAR study’s safety framework for HCC populations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.